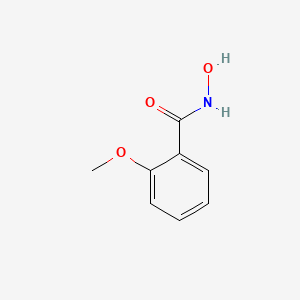

N-Hydroxy-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-hydroxy-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-5-3-2-4-6(7)8(10)9-11/h2-5,11H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUKREATIVIORF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901126 | |

| Record name | NoName_188 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling

A widely adopted method involves carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In a representative procedure, 2-methoxybenzoic acid is reacted with hydroxylamine hydrochloride in the presence of DCC and 1-hydroxybenzotriazole (HOBt) as a catalyst. The reaction is conducted in anhydrous tetrahydrofuran (THF) at -50°C to minimize side reactions such as racemization or over-activation of the carboxylic acid. Post-reaction purification via recrystallization from ethanol yields the target compound with a purity >95%.

Key Reaction Parameters

| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DCC/HOBt | THF | -50 | 70–75 |

| EDC/HOBt | DCM | 0–25 | 65–70 |

Mixed Anhydride Method

An alternative approach employs mixed anhydrides generated from 2-methoxybenzoic acid and chloroformates. For instance, treatment with isobutyl chloroformate in the presence of N-methylmorpholine forms a reactive intermediate, which subsequently reacts with hydroxylamine in dimethylformamide (DMF). This method avoids the use of carbodiimides, reducing the risk of urea byproduct formation.

Protection-Deprotection Strategies in Synthesis

The hydroxy group on the nitrogen atom necessitates protection during synthesis to prevent undesired side reactions. Common protecting groups include tert-butyldimethylsilyl (TBS) and benzyl (Bn), which are removed under mild conditions post-coupling.

Silyl Protection

In a patented protocol, the hydroxylamine nitrogen is protected with a TBS group prior to coupling. The protected hydroxylamine is reacted with 2-methoxybenzoyl chloride in dichloromethane (DCM) at room temperature. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in THF, yielding this compound with >90% efficiency.

Deprotection Conditions

| Protecting Group | Deprotection Reagent | Solvent | Yield (%) |

|---|---|---|---|

| TBS | TBAF | THF | 92 |

| Bn | H₂/Pd-C | Ethanol | 88 |

Selective Deprotection Using Amines

A novel deprotection strategy involves secondary amines such as piperidine to selectively remove protecting groups without affecting the methoxy substituent. This method, detailed in patent WO2015012515A1, enables one-pot synthesis by eliminating the need for intermediate isolation.

Alternative Synthetic Pathways and Optimization

Hydroxamic Acid Formation via Nitrile Intermediate

2-Methoxybenzonitrile undergoes partial hydrolysis using hydroxylamine in aqueous ethanol under reflux, forming this compound. This route, though less common, offers a streamlined pathway with fewer purification steps.

Hydrolysis Conditions

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NH₂OH·HCl/NaOH | Ethanol/H₂O | 80 | 6 | 60 |

Enzymatic Catalysis

Emerging methodologies employ lipases or proteases to catalyze amide bond formation under aqueous conditions. While yields remain modest (40–50%), this approach aligns with green chemistry principles by minimizing organic solvent use.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patented continuous flow systems enhance scalability by improving heat and mass transfer. In one setup, 2-methoxybenzoic acid and hydroxylamine are pumped through a reactor packed with immobilized carbodiimide resin, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹.

Purification Techniques

Industrial processes prioritize cost-effective purification:

-

Liquid-Liquid Extraction : Post-reaction mixtures are washed with 0.5 N NaOH to remove unreacted acid, followed by brine to eliminate coupling agents.

-

Crystallization : Ethanol-water mixtures (3:1 v/v) afford needle-like crystals with >99% purity after two recrystallizations.

Optimized Crystallization Parameters

| Solvent Ratio (EtOH:H₂O) | Cooling Rate (°C/min) | Purity (%) |

|---|---|---|

| 3:1 | 0.5 | 99.5 |

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the nitro group can produce an amine .

Scientific Research Applications

N-Hydroxy-2-methoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights structural variations and electronic effects among N-Hydroxy-2-methoxybenzamide and analogous compounds:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in this compound donates electrons, enhancing resonance stability and solubility in polar solvents. In contrast, nitro (NO₂) or cyano (CN) groups in analogs (e.g., ) withdraw electrons, increasing reactivity but reducing stability under acidic conditions.

- Chelation Potential: The hydroxamic acid group (-NHOH) in this compound and N-Hydroxy-2-nitro-N-phenylbenzamide enables metal chelation, useful in catalysis or enzyme inhibition .

- Polarity : Compounds with multiple methoxy groups (e.g., 1y ) exhibit higher polarity, affecting their pharmacokinetic profiles.

Biological Activity

N-Hydroxy-2-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of both a hydroxyl group (-OH) and a methoxy group (-OCH₃) attached to a benzamide structure. Its molecular formula is , which indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural configuration allows for various interactions with biological targets, influencing its chemical properties and biological activities.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thus preventing normal catalytic reactions. This inhibition can lead to modulation of signaling pathways involved in various biological processes, including cell proliferation and apoptosis.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Activity : Research indicates that this compound has potential as an anticancer agent by inhibiting specific signaling pathways associated with cancer cell growth. Its ability to disrupt cancer cell proliferation makes it a candidate for further development in cancer therapeutics.

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that this compound may also possess this property. The presence of hydroxyl and methoxy groups enhances its interaction with microbial targets.

- Antioxidant Activity : Compounds with similar structures have been found to exhibit potent scavenging activity against radicals, indicating that this compound may also have antioxidant properties.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methoxybenzamide | Lacks the hydroxy group | Reduced reactivity and potential biological activity |

| N-Hydroxybenzamide | Lacks the methoxy group | Different solubility and interaction profile |

| N-Hydroxy-N-(4-methoxyphenyl)acetamide | Hydroxyl and methoxy on acetamide | Potential analgesic properties |

The combination of functional groups in this compound influences its solubility, reactivity, and overall biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Studies : A study demonstrated that this compound inhibited cell proliferation in various cancer cell lines by inducing apoptosis through caspase activation. This finding suggests its potential use in cancer therapy.

- Antimicrobial Testing : In vitro assays revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent.

- Antioxidant Activity Assays : The compound's ability to scavenge free radicals was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing promising results that indicate its antioxidant capacity.

Q & A

Basic: What are the optimal synthetic routes for N-Hydroxy-2-methoxybenzamide?

Answer:

this compound can be synthesized via amide coupling reactions using hydroxybenzamide derivatives and substituted benzoyl chlorides. Key methodologies include:

- Schotten-Baumann conditions : React salicylamide derivatives with methoxybenzoyl chlorides in pyridine under reflux (4 hours, 80% yield) .

- Alkaline-phase coupling : Add benzoyl chloride dropwise to phenylhydroxylamine in the presence of sodium bicarbonate, maintaining pH >8 to minimize side reactions (e.g., dibenzoylation) .

Example Protocol (Adapted from ):

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Phenylhydroxylamine + NaHCO₃ (hot water) | Activate nucleophile |

| 2 | Benzoyl chloride (dropwise addition) | Acylation |

| 3 | Stirring (1.5 h, room temperature) | Reaction completion |

| 4 | Filtration + washing (H₂O, NH₃) | Purify product |

Critical Note : Monitor reaction pH to avoid over-acylation. Use preparative HPLC for purification (yield: ~33%) .

Basic: How to characterize this compound experimentally?

Answer:

Use multimodal analytical techniques to confirm structure and purity:

- 1H/13C NMR : Look for characteristic peaks:

- HRMS (ESI) : Confirm molecular ion ([M+H]+) with <1 ppm error .

- HPLC : Purity >95% (retention time: 8–10 min, C18 column) .

Advanced Tip : Assign stereoelectronic effects using DFT calculations to correlate NMR shifts with electronic environments .

Advanced: How to resolve contradictions in biological activity data for this compound derivatives?

Answer:

Contradictions often arise from structural isomerism or assay variability . Mitigate by:

Structural Confirmation : Use X-ray crystallography (e.g., for analogs like N-cyclohexyl-3-hydroxy-4-methoxybenzamide) to verify substituent positioning .

Dose-Response Profiling : Test derivatives across a 10–100 µM range in enzyme inhibition assays (e.g., MMP-9/MMP-13 inhibition) to identify IC₅₀ trends .

Solvent Effects : Compare activities in DMSO vs. aqueous buffers to rule out solubility artifacts .

Case Study : Schiff base analogs of hydroxybenzamide showed variable antioxidant activity due to hydroxyl group orientation .

Advanced: What computational strategies predict the bioactivity of this compound analogs?

Answer:

Combine molecular docking and QSAR modeling :

- Docking (AutoDock Vina) : Simulate binding to targets like MMP-9 (PDB: 1GKD). Prioritize analogs with hydrogen bonds to catalytic Zn²+ .

- QSAR Descriptors : Use logP, polar surface area, and H-bond donor/acceptor counts to correlate with bioavailability .

- DFT Optimization : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox activity in antioxidant assays .

Validation : Cross-check computational predictions with in vitro enzyme inhibition data (e.g., IC₅₀ < 10 µM for MMP-13) .

Basic: What safety protocols are critical when handling this compound?

Answer:

Follow hazard-specific guidelines :

- Personal Protection : Wear nitrile gloves and goggles (avoid skin/eye contact; S24/25) .

- Ventilation : Use fume hoods during synthesis (dust inhalation risk; S22) .

- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .

Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before incineration .

Advanced: How to design derivatives for improved metabolic stability?

Answer:

Modify the hydroxyl and methoxy groups to reduce Phase I metabolism:

- Prodrug Strategy : Replace hydroxyl with acetate esters (hydrolyzed in vivo) .

- Isosteric Replacement : Substitute methoxy with trifluoromethoxy (resists demethylation) .

- Cyclization : Form oxazoline rings to shield labile groups .

Validation : Test stability in liver microsomes (e.g., human CYP3A4) and monitor metabolites via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.